molecular formula C11H11FN2O3S2 B2740402 (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide CAS No. 853746-91-5

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide

Cat. No.: B2740402
CAS No.: 853746-91-5
M. Wt: 302.34
InChI Key: QCVYABZDAIQHHP-ACCUITESSA-N
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Description

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by its unique thiazolidine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide typically involves the condensation of 4-fluorobenzenesulfonamide with an appropriate thiazolidine derivative. The reaction is often carried out under reflux conditions in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding amines or thiols.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
  • (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-bromobenzenesulfonamide
  • (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-iodobenzenesulfonamide

Uniqueness

Compared to its analogs, (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3S2/c1-2-14-10(15)7-18-11(14)13-19(16,17)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVYABZDAIQHHP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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